Raltegravir

Description

Properties

IUPAC Name |

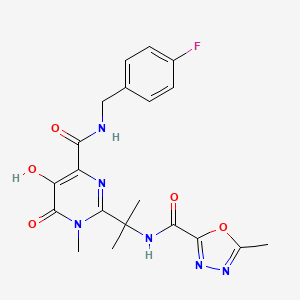

N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFFBEXEKNGXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048660 | |

| Record name | Raltegravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518048-05-0 | |

| Record name | Raltegravir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518048-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raltegravir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0518048050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raltegravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raltegravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RALTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22VKV8053U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Raltegravir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Raltegravir's Mechanism of Action on HIV Integrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Raltegravir, the first-in-class HIV integrase strand transfer inhibitor (INSTI), represents a significant milestone in antiretroviral therapy. Its unique mechanism of action, targeting the essential viral enzyme integrase, has provided a critical therapeutic option for both treatment-naïve and treatment-experienced individuals with HIV-1 infection. This technical guide provides an in-depth exploration of the molecular interactions, biochemical inhibition, and cellular effects of this compound. It consolidates quantitative data on its potency and resistance profiles, details the experimental protocols used to elucidate its function, and provides visual representations of the key pathways and experimental workflows.

The HIV-1 Integration Pathway: A Critical Therapeutic Target

The integration of the reverse-transcribed viral DNA into the host cell's genome is a requisite step in the HIV-1 replication cycle, ensuring the stable and persistent infection of the host cell.[1] This complex process is orchestrated by the viral enzyme, integrase (IN), and can be dissected into two principal catalytic steps:

-

3'-Processing: Within the cytoplasm, the pre-integration complex (PIC), which contains the viral DNA and integrase, is formed.[2] Integrase then endonucleolytically cleaves a dinucleotide from each 3' end of the viral DNA, exposing reactive 3'-hydroxyl groups.[3]

-

Strand Transfer: Following the import of the PIC into the nucleus, the integrase-viral DNA complex engages the host cell's chromosomal DNA.[4] The integrase enzyme catalyzes a concerted nucleophilic attack by the exposed 3'-hydroxyls of the viral DNA onto the phosphodiester backbone of the host DNA. This results in the covalent insertion of the viral genome into the host chromosome.[5]

This compound's Core Mechanism: Inhibition of Strand Transfer

This compound exerts its potent antiviral activity by specifically inhibiting the strand transfer step of HIV-1 integration.[1][5] It does not significantly inhibit the 3'-processing step.[3] The key features of its mechanism are:

-

Chelation of Divalent Metal Ions: The active site of HIV integrase contains two essential divalent magnesium ions (Mg²⁺) that are critical for its catalytic activity. This compound's characteristic diketo acid motif directly chelates these metal ions.[6]

-

Interfacial Inhibition: this compound is considered an interfacial inhibitor. It binds with high affinity to the complex of integrase and the processed viral DNA ends, rather than to the free enzyme.[7] This binding stabilizes the pre-integration complex in a state that is incompetent for strand transfer.

-

Disruption of Host DNA Binding: By occupying the active site and interacting with the viral DNA ends, this compound sterically hinders the binding of the host chromosomal DNA, thereby preventing the strand transfer reaction.

dot

Caption: HIV Integration Pathway and this compound's Site of Action.

Quantitative Analysis of this compound's Potency

The inhibitory activity of this compound has been extensively quantified through various in vitro and cell-based assays.

| Parameter | Value | Assay Type | Organism/System | Reference(s) |

| IC₅₀ (Strand Transfer) | 2–7 nM | Biochemical Assay | Purified HIV-1 Integrase | |

| EC₅₀ | 9.4 ± 2.7 nM | Single-cycle Assay | HIV-2 ROD9 in MAGIC-5A cells | [8] |

| EC₅₀ | 0.50 ± 0.16 nM | Spreading Infection Assay | HIV-1 NL4-3 in T-lymphocytes | [8] |

| IC₉₅ | 31 nM | Cell-based Assay | HIV-1 in 50% normal human serum | [7] |

This compound Resistance Pathways

As with other antiretroviral agents, the emergence of resistance to this compound is a clinical concern. Resistance is primarily conferred by mutations in the integrase gene, which can be categorized into three main pathways:

-

N155H Pathway: This is often one of the initial mutations to emerge.

-

Q148R/H/K Pathway: Mutations at this position, often in combination with secondary mutations like G140S, can lead to high-level resistance.

-

Y143R/C Pathway: This pathway also contributes significantly to this compound resistance.

These mutations are thought to reduce the binding affinity of this compound to the integrase-viral DNA complex, thereby diminishing its inhibitory effect.

| Primary Mutation | Fold-change in this compound EC₅₀ (HIV-2) | Reference(s) |

| Q148R | 14-fold | [8] |

| N155H | 7-fold | [8] |

| Y143C | No significant effect alone | [8] |

| Q148R + N155H | >1000-fold | [8] |

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay (Non-Radioactive, ELISA-based)

This protocol outlines a method to measure the strand transfer activity of HIV-1 integrase and its inhibition by compounds like this compound.

dot

References

- 1. This compound: the first HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Outline of the Integration Process - Retroviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Spectrum of Activity of this compound and Dolutegravir Against Novel Treatment-Associated Mutations in HIV-2 Integrase: A Phenotypic Analysis Using an Expanded Panel of Site-Directed Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Synthesis of Raltegravir: A Technical Guide

An In-depth Examination of the First-in-Class HIV Integrase Inhibitor

Introduction

Raltegravir (brand name Isentress®) marked a significant milestone in the treatment of Human Immunodeficiency Virus (HIV) infection as the first approved integrase strand transfer inhibitor (INSTI).[1] Developed by Merck, its novel mechanism of action, potent antiviral activity, and favorable safety profile have made it a cornerstone of combination antiretroviral therapy (cART). This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

The journey to this compound's discovery began with the identification of HIV-1 integrase as a crucial enzyme for viral replication, making it a prime target for therapeutic intervention.[2] The development process evolved from the exploration of compounds containing a β-diketo acid (DKA) moiety, which demonstrated potent and selective inhibition of the strand transfer step of integration.[3] Through structural modifications of initial lead compounds, researchers at Merck optimized potency against wild-type and mutant strains of HIV, while also improving selectivity and pharmacokinetic profiles. This ultimately led to the identification of this compound (MK-0518).[2]

The logical workflow for the discovery and development of this compound can be visualized as follows:

References

Raltegravir biochemical properties and structure

An In-Depth Technical Guide to the Biochemical Properties and Structure of Raltegravir

Introduction

This compound (brand name Isentress) is a potent antiretroviral drug and the first approved member of the integrase strand transfer inhibitor (INSTI) class.[1][2] Developed by Merck & Co., it was approved by the U.S. Food and Drug Administration (FDA) in 2007 for the treatment of Human Immunodeficiency Virus (HIV) infection.[2][3] this compound targets the HIV integrase enzyme, a critical component of the retroviral replication cycle, thereby preventing the integration of the viral genome into the host cell's DNA.[1][4] Its unique mechanism of action makes it effective against HIV strains that are resistant to other classes of antiretroviral drugs.[5] This guide provides a detailed overview of the biochemical properties, structure, and mechanism of this compound for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a complex heterocyclic compound. Its structure features a central pyrimidone core linked to a 5-methyl-1,3,4-oxadiazole group and a 4-fluorobenzyl moiety.[2] This specific arrangement is crucial for its function as an integrase inhibitor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₁FN₆O₅ | [2][3] |

| Molar Mass | 444.42 g·mol⁻¹ | [1][2] |

| IUPAC Name | N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}-2-propanyl)-6-oxo-1,6-dihydro-4-pyrimidinecarboxamide | [1][6] |

| CAS Number | 518048-05-0 | [1][6] |

| pKa | 6.3 - 6.7 | [6][7] |

| Solubility | Soluble in water, slightly soluble in methanol. Solubility increases with pH. | [6] |

Mechanism of Action

This compound's therapeutic effect stems from its specific inhibition of the HIV integrase (IN) enzyme.[8] Integrase is responsible for two key catalytic steps in the integration process: 3'-processing and strand transfer. This compound is a strand transfer inhibitor; it does not significantly inhibit the 3'-processing step but effectively blocks the subsequent insertion of viral DNA into the host chromosome.[4][9]

The mechanism involves the chelation of two essential divalent metal ions (typically Mg²⁺) in the catalytic core of the integrase enzyme.[5] By binding to this active site, this compound prevents the binding of host DNA, thus halting the strand transfer reaction and interrupting the HIV replication cycle.[4][5]

Biochemical and Pharmacokinetic Profile

This compound exhibits potent antiviral activity in vitro and has a well-characterized pharmacokinetic profile in humans.

In Vitro Activity and Binding Affinity

This compound is a highly potent inhibitor of HIV-1 integrase, with activity in the nanomolar range. It is also active against HIV-2.[5][10] Its selectivity for integrase is over 1000-fold greater than for other phosphotidyl transferases like human polymerases.[5]

Table 2: In Vitro Inhibitory Activity of this compound

| Assay Type | Parameter | Value | Reference |

| Recombinant IN-mediated strand transfer | IC₅₀ | 2 - 7 nM | [5] |

| Cell-based assay (10% FBS) | IC₉₅ | 19 nM | [5] |

| Cell-based assay (50% NHS) | IC₉₅ | 31 - 33 nM | [5][11] |

| HIV-2 in CEMx174 cells | IC₉₅ | 6 nM | [10] |

Pharmacokinetics

This compound is administered orally and is rapidly absorbed.[5] Unlike many other antiretroviral agents, its metabolism is not primarily mediated by the cytochrome P450 enzyme system.

Table 3: Pharmacokinetic Properties of this compound

| Property | Description | Reference |

| Absorption | Rapidly absorbed from the GI tract. | [3] |

| Distribution | Approximately 83% bound to plasma proteins, primarily albumin. | [1][3][7] |

| Metabolism | Major clearance pathway is glucuronidation, mediated by the UGT1A1 enzyme. | [3][5][11] |

| Elimination Half-life | Approximately 9 hours. | [1] |

| Excretion | Eliminated through both feces and urine. | [1] |

Because this compound is not a substrate or inhibitor of CYP450 enzymes, it has a lower potential for drug-drug interactions compared to protease inhibitors or non-nucleoside reverse transcriptase inhibitors.[5][9] However, co-administration with strong inducers of UGT1A1, such as rifampin, can decrease this compound plasma concentrations.[5][9]

Resistance Profile

As with other antiretroviral agents, resistance to this compound can develop through mutations in its target enzyme, HIV integrase. Virologic failure is often associated with the emergence of specific genetic profiles.[12][13] Resistance develops via multiple, non-overlapping genetic pathways, primarily involving mutations at positions 143, 148, and 155 of the integrase enzyme.[14][15]

Table 4: Key this compound Resistance-Associated Mutations in HIV-1 Integrase

| Mutation Type | Amino Acid Change | Effect on Susceptibility | Reference |

| Primary | N155H | >14-fold decrease | [12][13] |

| Q148H / Q148R / Q148K | Significant decrease; often requires secondary mutations | [15][16] | |

| Y143C / Y143G | Significant decrease | [14][16] | |

| Secondary | G140S / G140A | In combination with Q148 mutations, further decreases susceptibility | [12][13][15] |

| E92Q | In combination with N155H, further decreases susceptibility | [12][13][15] | |

| E138K | Can be selected with Q148 mutations | [15] |

These mutations can impair the catalytic activity of the integrase enzyme but provide a survival advantage in the presence of the drug.[12][13]

Experimental Protocols

The biochemical properties and resistance profile of this compound have been elucidated through various in vitro and molecular biology techniques.

In Vitro Integrase Inhibition Assay

This type of assay is fundamental for determining the inhibitory potency (e.g., IC₅₀) of compounds against the integrase enzyme. The protocol generally involves measuring the enzyme's ability to perform the strand transfer reaction in the presence of varying concentrations of the inhibitor.

Resistance Genotyping Protocol

To identify mutations associated with drug resistance, the integrase-coding region of the viral genome is sequenced from patient samples.

Conclusion

This compound remains a cornerstone of antiretroviral therapy due to its novel mechanism, high potency, and favorable pharmacokinetic profile. Its action as a strand transfer inhibitor, mediated by the chelation of metal ions in the integrase active site, provides a critical tool in the management of HIV-1 infection. Understanding its biochemical properties, structure-activity relationships, and resistance pathways is essential for the ongoing development of next-generation integrase inhibitors and for optimizing treatment strategies for patients with HIV.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H21FN6O5 | CID 54671008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound Potassium? [synapse.patsnap.com]

- 5. This compound: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - LKT Labs [lktlabs.com]

- 7. Characterization of Binding of this compound to Plasma Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Potassium | C20H20FKN6O5 | CID 23668479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound (MK-0518): a novel integrase inhibitor for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mutations Associated with Failure of this compound Treatment Affect Integrase Sensitivity to the Inhibitor In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mutations associated with failure of this compound treatment affect integrase sensitivity to the inhibitor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dynamics of this compound resistance profile in an HIV type 2-infected patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. academic.oup.com [academic.oup.com]

In Vitro Antiviral Activity of Raltegravir Against HIV-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raltegravir (Isentress®) is a potent antiretroviral drug and the first approved inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1][2] This enzyme is crucial for the replication of HIV-1 as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in establishing a productive infection.[3][4] this compound specifically targets the strand transfer step of this integration process.[5] Its unique mechanism of action makes it a valuable component of combination antiretroviral therapy, particularly against HIV-1 strains that have developed resistance to other drug classes.[1] This technical guide provides an in-depth overview of the in vitro antiviral activity of this compound against HIV-1, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Integrase Strand Transfer Inhibition

The integration of the HIV-1 genome into the host chromosome is a multi-step process facilitated by the viral integrase enzyme. This process begins with the 3'-processing of the viral DNA ends within the cytoplasm. The resulting pre-integration complex (PIC), containing the processed viral DNA and integrase, is then transported into the nucleus. The final and critical step is the strand transfer reaction, where the integrase enzyme covalently links the viral DNA to the host cell's chromosomal DNA.[3]

This compound exerts its antiviral effect by binding to the HIV-1 integrase-DNA complex, specifically at the catalytic site.[6] This binding chelates essential divalent metal ions required for the catalytic activity of the enzyme, thereby preventing the strand transfer reaction from occurring.[6] By blocking this step, this compound effectively halts the integration of the viral genome, preventing the establishment of a persistent infection in the host cell.[7]

Quantitative In Vitro Antiviral Activity

This compound demonstrates potent antiviral activity against a broad range of HIV-1 isolates in cell culture, including primary isolates from various subtypes and strains resistant to other classes of antiretroviral drugs such as protease inhibitors (PIs), nucleoside reverse transcriptase inhibitors (NRTIs), and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5] Its efficacy is typically quantified by determining the concentration of the drug required to inhibit viral replication by 50% (IC50 or EC50) or 95% (IC95).

| Parameter | Value (nM) | Cell Line/Condition | Virus Strain |

| IC50 | 2-7 | Purified HIV-1 integrase | N/A (Biochemical assay) |

| IC50 | ~21 | In vitro | N/A (Concerted integration) |

| IC95 | 31 | Human T lymphoid cells (in 50% human serum) | Wild-type HIV-1 |

| IC95 | 33 | 50% normal human serum | Wild-type HIV-1 |

| EC50 | 0.50 ± 0.16 | Single-cycle infection assay | HIV-1 NL4-3 |

| Median IC50 | 9.15 (range: 5.2-13.6) | Phenotypic resistance assay | 9 wild-type isolates |

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) are often used interchangeably in antiviral assays. The specific value can vary depending on the experimental conditions, including the cell line, virus strain, and assay format used.

In Vitro Resistance to this compound

As with other antiretroviral agents, prolonged exposure to this compound can lead to the selection of resistant HIV-1 variants. Resistance is primarily associated with specific mutations in the integrase gene. Three main genetic pathways to this compound resistance have been identified, characterized by signature mutations at positions Q148, N155, and Y143 of the integrase enzyme.

| Primary Mutation | Secondary/Compensatory Mutations | Fold Change in this compound Susceptibility |

| Q148H/K/R | G140S/A, E138A/K | High-level resistance |

| N155H | E92Q | Significant resistance |

| Y143C/R | T97A | Significant resistance |

The fold change represents the ratio of the IC50 value for the mutant virus to that of the wild-type virus. The presence of secondary mutations can often enhance the level of resistance and may also compensate for a reduction in viral replicative capacity caused by the primary resistance mutation.

Experimental Protocols

HIV-1 Drug Susceptibility Phenotyping Assay (Cell-Based)

This assay measures the ability of this compound to inhibit the replication of HIV-1 in a cell culture system.

a. Materials:

-

Cells: T-cell lines (e.g., MT-2, PM1) or peripheral blood mononuclear cells (PBMCs).

-

Virus: Laboratory-adapted HIV-1 strains (e.g., NL4-3) or clinical isolates.

-

Media: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

-

Reagents: this compound, p24 antigen ELISA kit.

-

Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), centrifuge, luminometer or spectrophotometer.

b. Procedure:

-

Cell Preparation: Plate susceptible cells (e.g., MT-2 cells) in a 96-well plate at a predetermined density.

-

Drug Dilution: Prepare a serial dilution of this compound in culture medium.

-

Infection: Infect the cells with a standardized amount of HIV-1.

-

Treatment: Immediately after infection, add the different concentrations of this compound to the appropriate wells. Include wells with infected cells and no drug (virus control) and uninfected cells (cell control).

-

Incubation: Incubate the plates for a defined period (typically 3-7 days) at 37°C in a 5% CO2 atmosphere.

-

Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant. Measure the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit.

-

Data Analysis: Determine the concentration of this compound that inhibits p24 production by 50% (IC50) compared to the virus control.

HIV-1 Integrase Strand Transfer Assay (Biochemical)

This is a cell-free assay that directly measures the inhibitory effect of this compound on the strand transfer activity of purified HIV-1 integrase.

a. Materials:

-

Enzyme: Purified, recombinant HIV-1 integrase.

-

Substrates: A donor DNA duplex mimicking the U5 end of the HIV-1 long terminal repeat (LTR), labeled with biotin at the 5' end. A target DNA duplex labeled with a detectable marker (e.g., digoxigenin - DIG) at the 3' end.

-

Reagents: this compound, reaction buffer (containing HEPES, DTT, and a divalent cation like MnCl2 or MgCl2), streptavidin-coated magnetic beads or plates, anti-DIG antibody conjugated to an enzyme (e.g., HRP), and a corresponding substrate for detection.

-

Equipment: 96-well microplate, incubator, plate washer, spectrophotometer.

b. Procedure:

-

Coating: If using plates, coat streptavidin-coated 96-well plates with the biotinylated donor DNA.

-

Enzyme Binding: Add purified HIV-1 integrase to the wells to allow binding to the donor DNA.

-

Inhibitor Addition: Add serial dilutions of this compound to the wells.

-

Initiation of Reaction: Add the DIG-labeled target DNA to initiate the strand transfer reaction.

-

Incubation: Incubate the plate to allow the integration reaction to proceed.

-

Capture and Detection: If using magnetic beads, capture the reaction product (biotin-donor DNA integrated into DIG-target DNA) using streptavidin-coated beads. Wash to remove unreacted components. Detect the captured product by adding an anti-DIG-HRP antibody followed by a colorimetric substrate.

-

Data Analysis: Measure the absorbance and calculate the concentration of this compound that inhibits the strand transfer reaction by 50% (IC50).

Conclusion

This compound is a highly potent inhibitor of HIV-1 replication in vitro, acting through the specific inhibition of the integrase-mediated strand transfer. Its efficacy against a wide range of HIV-1 isolates, including those resistant to other antiretroviral classes, underscores its importance in clinical practice. The development of resistance to this compound is associated with distinct genetic pathways involving mutations in the integrase gene. The in vitro assays detailed in this guide are fundamental tools for the continued evaluation of this compound and the development of next-generation integrase inhibitors, aiding in the ongoing effort to combat the HIV-1 pandemic.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. This compound: the first HIV-1 integrase strand transfer inhibitor in the HIV armamentarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The HIV Life Cycle | NIH [hivinfo.nih.gov]

- 5. This compound: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound in HIV-1 infection: Safety and Efficacy in Treatment-naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. natap.org [natap.org]

Raltegravir's Impact on Latent HIV Reservoirs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of the integrase strand transfer inhibitor (INSTI) Raltegravir on the latent HIV reservoirs. By preventing the integration of viral DNA into the host genome, this compound plays a crucial role in shaping the landscape of HIV persistence. This document provides a comprehensive overview of the quantitative data from key clinical studies, detailed experimental protocols for reservoir measurement, and visualizations of the relevant molecular pathways.

I. Quantitative Impact of this compound on HIV Reservoirs

This compound's primary mechanism of action—inhibiting the catalytic activity of HIV integrase—directly prevents the establishment of new proviruses.[1][2] This has significant implications for the dynamics of the latent reservoir, which is the major barrier to a cure for HIV.[3] Clinical studies have investigated the effect of adding this compound to existing antiretroviral therapy (ART), a strategy known as intensification, on various markers of the HIV reservoir.

The following tables summarize the quantitative findings from several key studies.

Table 1: Effect of this compound Intensification on Integrated and Total HIV DNA

| Study | Participant Cohort | Duration of Intensification | Change in Integrated HIV DNA (copies/106 CD4+ T cells) | Change in Total HIV DNA (copies/106 PBMCs) | Citation(s) |

| Vallejo et al. (2012) | 9 chronically HIV-1-infected patients on stable ART | 48 weeks | Significant decay (P = 0.021) | Not reported | |

| Buzon et al. (2010) | 69 individuals on suppressive HAART | 48 weeks | Remained stable | Remained stable | [4] |

| Larrasoana et al. (2018) | 33 patients on maintenance PI/r monotherapy | 24 weeks | No significant changes | Not reported | [5] |

| Chege et al. (2012) | 24 long-term virologically suppressed individuals | 48 and 96 weeks | No difference compared to placebo in blood or gut | Not reported | [6] |

| Hatano et al. (2010) | 7 HIV+ adults on suppressive ART | 12 weeks | No consistent decrease in gut-associated lymphoid tissue | No consistent decrease in PBMC or gut | [7] |

Table 2: Effect of this compound Intensification on 2-LTR Circles and Residual Viremia

| Study | Participant Cohort | Duration of Intensification | Change in 2-LTR Circles | Change in Residual Viremia (HIV-1 RNA copies/mL) | Citation(s) |

| Buzon et al. (2010) | 69 individuals on suppressive HAART | 48 weeks | Significant transient increase at weeks 2-4 | Remained stable | [4] |

| Larrasoana et al. (2018) | 33 patients on maintenance PI/r monotherapy | 24 weeks | Transient increase in a significant proportion of participants | Reduced number of samples with intermediate levels (10-60 copies/mL) | [5] |

| Hatano et al. (2013) | 31 ART-suppressed subjects | 24 weeks | Significant increase compared to placebo at weeks 1 and 2 | No significant decrease compared to placebo | [8] |

| Vallejo et al. (2012) | 9 chronically HIV-1-infected patients on stable ART | 48 weeks | No variation | No variation | |

| de Laugerre et al. (2010) | 60 well-suppressed patients switching from EFV | 48 weeks | No significant change | Not reported | [9] |

II. Experimental Protocols for Measuring HIV Reservoirs

Accurate quantification of the latent reservoir is paramount in assessing the efficacy of therapeutic interventions like this compound intensification. The following are detailed methodologies for key assays used in the cited studies.

A. Quantification of Integrated HIV DNA using Alu-PCR

This nested PCR technique specifically measures proviral DNA that has integrated into the host genome by amplifying the junction between a human-specific Alu repeat element and the HIV-1 gag gene.[2][10]

1. DNA Extraction:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for CD4+ T cells using negative selection magnetic beads.

-

Extract genomic DNA using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.

-

Quantify DNA concentration and assess purity using spectrophotometry (A260/A280 ratio).

2. First-Round PCR (Alu-Gag):

-

Primers:

-

Forward (Alu): 5'-GCCTCCCAAAGTGCTGGGATTACA-3'

-

Reverse (Gag): 5'-GTTCCTGCTATGTCACTTCC-3'

-

-

Reaction Mix: Prepare a master mix containing GoTaq® G2 DNA Polymerase, dNTPs, primers, and nuclease-free water.

-

Thermocycling Conditions:

-

Initial Denaturation: 95°C for 2 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing: 50°C for 15 seconds

-

Extension: 70°C for 3.5 minutes

-

-

Final Extension: 70°C for 5 minutes

-

3. Second-Round Real-Time PCR (LTR-specific):

-

Primers and Probe:

-

Forward (R/U5): 5'-TTAAGCCTCAATAAAGCTTGCC-3'

-

Reverse (R/U5): 5'-GTTCGGGCGCCACTGCTAGA-3'

-

Probe (FAM-labeled): 5'-CCAGAGTCACACAACAGACGGGCACA-3'

-

-

Reaction Mix: Use a real-time PCR master mix (e.g., LightCycler® 480 Probes Master) and add the product from the first-round PCR as a template.

-

Thermocycling Conditions (on a LightCycler® 480 or similar):

-

Initial Denaturation: 95°C for 5 minutes

-

45 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Quantification: Generate a standard curve using a cell line with a known number of integrated HIV-1 proviruses (e.g., 8E5 cells).

B. Quantification of Total HIV DNA using Droplet Digital PCR (ddPCR)

ddPCR provides absolute quantification of nucleic acid targets without the need for a standard curve by partitioning the sample into thousands of nanoliter-sized droplets.[11][12][13]

1. DNA Extraction: As described in the Alu-PCR protocol.

2. ddPCR Reaction Setup:

-

Primers and Probes: Use validated primer/probe sets for a conserved region of the HIV genome (e.g., LTR or gag) and a host reference gene (e.g., RPP30) for cell number normalization.

-

Reaction Mix: Prepare a ddPCR master mix containing ddPCR Supermix for Probes, primers, probes, and template DNA.

-

Droplet Generation: Use a droplet generator (e.g., Bio-Rad QX200) to partition the reaction mix into approximately 20,000 droplets.

3. PCR Amplification:

-

Transfer the droplet-containing plate to a thermal cycler.

-

Thermocycling Conditions:

-

Initial Denaturation: 95°C for 10 minutes

-

40 Cycles:

-

Denaturation: 94°C for 30 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Enzyme Deactivation: 98°C for 10 minutes

-

4. Droplet Reading and Analysis:

-

Read the droplets on a droplet reader (e.g., Bio-Rad QX200).

-

The software analyzes the fluorescence of each droplet to determine the number of positive and negative droplets for both the HIV and reference gene targets.

-

The concentration of total HIV DNA is calculated using Poisson statistics and is typically expressed as copies per million cells.

C. Quantitative Viral Outgrowth Assay (qVOA)

The qVOA is considered the gold standard for measuring the frequency of replication-competent latent HIV-1.[14][15][16]

1. Cell Isolation and Plating:

-

Isolate resting CD4+ T cells from patient PBMCs using negative selection.

-

Plate the resting CD4+ T cells in a limiting dilution series in a 96-well plate.

2. T-Cell Activation and Co-culture:

-

Activate the cells with a mitogen (e.g., phytohemagglutinin [PHA]) and irradiated feeder PBMCs from an HIV-negative donor.

-

After 24 hours, wash the cells and add a permissive cell line (e.g., MOLT-4/CCR5) or PHA-stimulated blasts from an uninfected donor to amplify any virus produced.[14]

3. Monitoring Viral Outgrowth:

-

Culture the cells for 14-21 days.

-

Periodically collect supernatant and measure the level of HIV-1 p24 antigen using a sensitive ELISA.

4. Data Analysis:

-

Wells with p24 levels above a predetermined cutoff are scored as positive.

-

The frequency of latently infected cells, expressed as infectious units per million (IUPM) cells, is calculated using maximum likelihood estimation based on the Poisson distribution.

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways affected by this compound and the workflows of the experimental assays.

A. HIV-1 Pre-integration and the Action of this compound

Caption: HIV-1 integration pathway and the inhibitory action of this compound.

This pathway illustrates the steps from viral entry to integration. This compound specifically blocks the strand transfer step, preventing the insertion of viral DNA into the host chromosome and leading to the formation of 2-LTR circles.[17][18][19] The cellular co-factor LEDGF/p75 plays a key role in tethering the pre-integration complex to the chromatin.[1][4][20][21]

B. Experimental Workflow for Quantifying Integrated HIV DNA (Alu-PCR)

Caption: Workflow for the quantification of integrated HIV DNA using Alu-PCR.

C. Experimental Workflow for Quantifying Total HIV DNA (ddPCR)

Caption: Workflow for the quantification of total HIV DNA using ddPCR.

D. Experimental Workflow for Quantitative Viral Outgrowth Assay (qVOA)

Caption: Workflow for the quantitative viral outgrowth assay (qVOA).

IV. Conclusion

This compound's targeted inhibition of HIV integrase provides a powerful tool to prevent the establishment of new latent infections. While intensification studies have yielded mixed results regarding a significant reduction in the size of the pre-existing latent reservoir, the transient increase in 2-LTR circles serves as a valuable biomarker for ongoing, low-level viral replication in some individuals on otherwise suppressive ART.[4][5][8] The advanced molecular assays detailed in this guide are essential for the continued investigation of the latent reservoir and the development of novel curative strategies. A thorough understanding of this compound's mechanism and its quantitative effects is critical for researchers and drug development professionals working towards the goal of an HIV cure.

References

- 1. Integrase, LEDGF/p75 and HIV replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detecting HIV-1 integration by repetitive-sampling Alu-gag PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. integratedhivpcr.ugent.be [integratedhivpcr.ugent.be]

- 4. The LEDGF/p75 integrase interaction, a novel target for anti-HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of intensification with this compound on HIV-1-infected individuals receiving monotherapy with boosted PIs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound intensification on HIV proviral DNA in the blood and gut mucosa of men on long-term therapy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound-containing Intensification on HIV Burden and T Cell Activation in Multiple Gut Sites of HIV+ Adults on Suppressive Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increase in 2–Long Terminal Repeat Circles and Decrease in D-dimer After this compound Intensification in Patients With Treated HIV Infection: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. No Evolution of HIV-1 Total DNA and 2-LTR Circles after 48 Weeks of this compound-containing Therapy in Patients with Controlled Viremia: A Sub-study of the Randomized EASIER-ANRS 138 Trial [natap.org]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Quantification of HIV DNA Using Droplet Digital PCR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of HIV DNA using droplet digital PCR techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rapid Quantification of the Latent Reservoir for HIV-1 Using a Viral Outgrowth Assay | PLOS Pathogens [journals.plos.org]

- 15. Improved assays to measure and characterize the inducible HIV reservoir - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Viral Outgrowth Assay (QVOA) Service Resource - Roger Ptak [grantome.com]

- 17. Spatial modeling of HIV cryptic viremia and 2-LTR formation during this compound intensification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of this compound on 2-Long Terminal Repeat Circle Junctions in HIV Type 1 Viremic and Aviremic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Two-long terminal repeat (LTR) DNA circles are a substrate for HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LEDGF/p75 functions downstream from preintegration complex formation to effect gene-specific HIV-1 integration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Lentiviral Integrase Binding Protein LEDGF/p75 and HIV-1 Replication | PLOS Pathogens [journals.plos.org]

Preclinical Pharmacokinetics and Metabolism of Raltegravir: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of Raltegravir, a potent and selective HIV-1 integrase inhibitor. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in key preclinical species, offering valuable insights for researchers and professionals in the field of drug development.

Preclinical Pharmacokinetic Profile

This compound has been extensively studied in various animal models to characterize its pharmacokinetic profile. These studies are crucial for understanding its disposition in vivo and for predicting its behavior in humans.

Pharmacokinetic Parameters in Preclinical Species

Oral administration of this compound has been evaluated in rats, dogs, and rhesus macaques. The key pharmacokinetic parameters from these studies are summarized in the table below. The potassium salt of this compound generally demonstrates improved pharmacokinetic properties compared to the free hydroxyl form, which is attributed to its enhanced solubility.

| Parameter | Rat | Dog | Rhesus Macaque |

| Dose (mg/kg) | 2 (K+ salt, IV), 10 (K+ salt, PO) | 2 (K+ salt, IV), 10 (K+ salt, PO) | 10 (OH-form, PO) |

| Cmax (µM) | 4.3 (PO) | 7.9 (PO) | 0.9 (PO) |

| Tmax (h) | 0.25 (PO) | 0.5 (PO) | 1.0 (PO) |

| AUC (µM·h) | 6.8 (PO) | 35.8 (PO) | 3.6 (PO) |

| Half-life (t½) (h) | ≤ 1.6 (PO, 40-120 mg/kg)[1] | - | - |

| Clearance (mL/min/kg) | 38.3 (IV) | 4.4 (IV) | - |

| Volume of Distribution (Vd) (L/kg) | - | - | - |

| Oral Bioavailability (F) (%) | 32[1] | 94 | 13 |

| Plasma Protein Binding (%) | 81-86 | 79-82 | 71-81 |

Data compiled from a study by Summa et al. (2008) as cited in a review, unless otherwise noted.

Plasma clearance of this compound is moderate in rats and rhesus macaques, while it is appreciably low in dogs[2].

Distribution

Preclinical studies have demonstrated that this compound distributes to various tissues.

Tissue Penetration

In animal models, this compound has been shown to effectively penetrate the stomach, liver, small intestine, kidney, and bladder[3]. However, its penetration into the brain is limited[3].

Intestinal Tissue Distribution in Rats

A study in Wistar rats investigated the distribution of this compound in intestinal tissues after oral administration. At 4 hours post-dose, the concentrations in the small and large intestines were significantly higher than in plasma[4].

| Tissue | Concentration at 1h post-dose (µM) | Concentration at 4h post-dose (µM) |

| Plasma | 0.63 ± 0.13 | 0.05 ± 0.03 |

| Small Intestine | 1.4 ± 0.26 | 0.47 ± 0.27 |

| Large Intestine | 0.38 ± 0.15 | 1.36 ± 0.50 |

| Small Intestine Contents | 5.2 ± 3.8 | 4.0 ± 3.2 |

| Large Intestine Contents | 0.15 ± 0.09 | 40.6 ± 3.3 |

Data from Moss et al. (2014)[4]

These findings suggest that high concentrations of this compound in the gut contents may contribute to its accumulation in intestinal tissue[4].

Metabolism

The primary metabolic pathway for this compound in preclinical species, as in humans, is glucuronidation.

Metabolic Pathway

In preclinical studies, this compound is predominantly metabolized in the liver via UDP-glucuronosyltransferase (UGT)-mediated glucuronidation[5]. The main enzyme responsible for the formation of the this compound-glucuronide metabolite is UGT1A1[3][5]. This compound is not a substrate for cytochrome P450 (CYP) enzymes[3][5].

The major metabolite, a glucuronide conjugate (M2), is formed through this pathway. In rats, it has been demonstrated that this glucuronide metabolite is secreted in the bile and can be hydrolyzed back to the parent this compound in the feces[6].

Caption: Metabolic Pathway of this compound.

Excretion

This compound and its metabolite are eliminated from the body through both renal and fecal routes. In a study with radiolabeled this compound in rats, the parent drug found in feces is believed to be at least partially derived from the hydrolysis of the glucuronide metabolite secreted in the bile[6].

Experimental Protocols

This section outlines the typical methodologies employed in the preclinical pharmacokinetic evaluation of this compound.

Animal Models and Drug Administration

-

Species: Sprague-Dawley rats, Beagle dogs, and Rhesus macaques are commonly used.

-

Administration: For oral pharmacokinetic studies, this compound is typically administered via oral gavage. The drug is often formulated as a suspension in a vehicle such as 0.5% methylcellulose in water. For intravenous studies, the drug is administered as a solution, often in a vehicle like saline or a buffered solution.

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. For rats, blood is often collected from the tail vein or via a cannula. The specific time points may vary but typically include pre-dose, and multiple points up to 24 hours post-dose to capture the absorption, distribution, and elimination phases.

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The resulting plasma is then stored, typically at -80°C, until analysis.

-

Tissue Homogenization: For tissue distribution studies, animals are euthanized at specific time points, and tissues of interest are collected. Tissues are weighed and homogenized in a suitable buffer to create a uniform sample for analysis.

Bioanalytical Method

Concentrations of this compound in plasma and tissue homogenates are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Sample Preparation: A protein precipitation or liquid-liquid extraction step is commonly used to extract this compound and an internal standard from the biological matrix.

-

Chromatographic Separation: Separation is achieved on a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

Caption: Preclinical Pharmacokinetic Study Workflow.

References

- 1. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism and disposition in humans of this compound (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Raltegravir's Binding Affinity to HIV Integrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Raltegravir to the HIV integrase (IN) enzyme, a critical target in antiretroviral therapy. This compound was the first approved integrase strand transfer inhibitor (INSTI) and remains a cornerstone in the management of HIV-1 infection.[1][2] This document details the quantitative aspects of its binding, the experimental methodologies used for these determinations, and the molecular mechanism of its inhibitory action.

Quantitative Binding Affinity of this compound

This compound exhibits potent inhibitory activity against HIV integrase by specifically targeting the strand transfer step of the integration process.[3] Its binding affinity has been characterized using various in vitro and cell-based assays, yielding key quantitative metrics that underscore its efficacy.

| Parameter | Value | Assay Condition | Source |

| IC50 (Strand Transfer) | 2 - 7 nM | In vitro assay with purified HIV-1 integrase | [4][5] |

| IC95 (Cell-based) | 19 - 31 nM | Cell-based assay | [5] |

| IC95 (Cell-based) | 33 nM | In vitro assay in 50% normal human serum | [1] |

| Dissociation Half-life (t1/2) | 8.8 - 10 hours | Wild-type HIV-1 integrase-DNA complexes at 37°C | [6][7][8][9] |

| Binding Affinity (ΔG) | -8.1 kcal/mol | Molecular docking analysis with wild-type integrase | [10] |

Mechanism of Action: Inhibition of Strand Transfer

This compound's mechanism of action involves the chelation of divalent magnesium ions (Mg2+) within the catalytic core domain of the HIV integrase enzyme.[11] This active site is crucial for the strand transfer reaction, where the processed viral DNA is covalently linked to the host cell's chromosomal DNA. By binding to these essential metal ions, this compound effectively blocks the catalytic activity of the integrase, preventing the integration of the viral genome and thus halting viral replication.[3]

Figure 1. this compound inhibits the strand transfer step of HIV integration.

Experimental Protocols for Determining Binding Affinity

The quantitative data presented above are derived from a variety of sophisticated biochemical and cell-based assays. Below are detailed methodologies for two key experimental approaches.

In Vitro Strand Transfer Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the strand transfer activity of purified HIV integrase. A common method is a colorimetric or fluorescence-based ELISA-like assay.

Methodology:

-

Plate Preparation: Streptavidin-coated 96-well plates are used. A biotinylated DNA duplex mimicking the viral long-terminal repeat (LTR) substrate (donor substrate) is immobilized on the plate.

-

Enzyme and Inhibitor Incubation: Purified recombinant HIV-1 integrase is pre-incubated with varying concentrations of this compound (or other test compounds) in a reaction buffer containing a divalent cation (e.g., MgCl2).

-

Reaction Initiation: The integrase-inhibitor mixture is added to the prepared plates. A second, labeled DNA substrate (target substrate) is also added to initiate the strand transfer reaction.

-

Incubation: The plate is incubated at 37°C to allow for the strand transfer reaction to occur. In the absence of an inhibitor, the integrase will integrate the target DNA into the immobilized donor DNA.

-

Detection: The plate is washed to remove unbound reagents. The integrated target DNA is then detected using an antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes a specific tag on the target DNA. A substrate for the enzyme is added, and the resulting colorimetric or fluorescent signal is measured.

-

Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Scintillation Proximity Assay (SPA) for Dissociation Half-Life

This method is used to determine the dissociation rate (k_off) and the dissociation half-life (t1/2) of an inhibitor from the integrase-DNA complex. It relies on the use of radiolabeled compounds.

Methodology:

-

Complex Formation: HIV-1 integrase is assembled onto a biotinylated viral donor DNA substrate, which is immobilized on streptavidin-coated scintillation proximity assay beads.

-

Radioligand Binding: A radiolabeled version of the integrase inhibitor (e.g., [3H]this compound) is added to the integrase-DNA-bead complex and allowed to reach binding equilibrium. When the radiolabeled inhibitor is in close proximity to the scintillant-impregnated beads, it excites the scintillant, producing a light signal that can be detected.

-

Initiation of Dissociation: Dissociation is initiated by adding a large excess of a non-radiolabeled, high-affinity integrase inhibitor (a "cold competitor"). This competitor displaces the radiolabeled inhibitor from the binding sites.

-

Signal Measurement: As the radiolabeled inhibitor dissociates from the complex and diffuses away from the beads, the scintillation signal decreases over time. The signal is measured at various time points.

-

Data Analysis: The dissociation rate constant (k_off) is determined by fitting the decay of the SPA signal over time to a single exponential decay equation. The dissociation half-life (t1/2) is then calculated using the formula: t1/2 = ln(2) / k_off.[6]

Figure 2. Workflows for IC50 and dissociation half-life determination.

References

- 1. This compound (MK-0518): a novel integrase inhibitor for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: the first HIV-1 integrase strand transfer inhibitor in the HIV armamentarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of the HIV-integrase inhibitor this compound (MK-0518) in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of Integrase Strand Transfer Inhibitors and the Capsid Inhibitor Lenacapavir against HIV-2, and Exploring the Effect of this compound on the Activity of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Assay for Screening Inhibitors Targeting HIV Integrase LEDGF/p75 Interaction Based on Ni2+ Coated Magnetic Agarose Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dolutegravir (S/GSK1349572) Exhibits Significantly Slower Dissociation than this compound and Elvitegravir from Wild-Type and Integrase Inhibitor-Resistant HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of HIV-1 reverse transcriptase inhibitors using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-Induced Adaptations of the HIV-1 Integrase: Analysis of Structure, Variability, and Mutation Co-occurrence - PMC [pmc.ncbi.nlm.nih.gov]

Raltegravir for Non-HIV Viral Infections: A Technical Investigation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Raltegravir, a potent integrase strand transfer inhibitor, is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV). Its mechanism of action, which involves chelating divalent metal ions in the active site of HIV integrase, has prompted investigations into its efficacy against other viral pathogens that utilize metal-dependent enzymes for replication. This technical guide synthesizes the current in-vitro and computational research on the activity of this compound against various non-HIV viruses, with a primary focus on the Herpesviridae family and SARS-CoV-2. We provide a detailed examination of its proposed mechanisms of action, a compilation of quantitative antiviral data, and the experimental protocols employed in these pivotal studies.

Proposed Mechanisms of Action in Non-HIV Viruses

Unlike its well-defined role in inhibiting HIV integrase, the antiviral activity of this compound against other viruses stems from its ability to target different, yet structurally analogous, viral enzymes.

Herpesviruses

Research suggests that this compound's efficacy against herpesviruses is not due to the inhibition of a viral integrase, but rather by targeting the viral terminase complex, which is essential for processing and packaging the viral DNA into new capsids.[1][2] The terminase complex in many herpesviruses, such as Human Cytomegalovirus (HCMV), contains a subunit with a catalytic core that shares structural similarities with retroviral integrases.[1][3]

It has been proposed that this compound inhibits the nuclease function of the terminase subunit pUL89 in HCMV, thereby preventing the cleavage of viral DNA concatemers into monomeric genomes fit for packaging.[1][4] In other herpesviruses, the target may differ. For instance, in Human alphaherpesvirus 1 (HHV-1), resistance mutations have been mapped to UL42, the DNA polymerase accessory factor.[4] In Felid alphaherpesvirus 1 (FeHV-1), this compound appears to inhibit the initiation of viral DNA replication and repress late gene expression, consistent with the inhibition of the ICP8 protein.[4]

Caption: Proposed inhibition of Herpesvirus terminase by this compound.

SARS-CoV-2

For SARS-CoV-2, the investigation into this compound has been primarily computational, supplemented by in-vitro studies. Molecular docking studies suggest that this compound can bind to the active sites of key viral enzymes crucial for replication, including the RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro or 3CLpro).[5][6][7] These interactions are predicted to be energetically favorable, suggesting that this compound could potentially inhibit their function.[5] In-vitro experiments have confirmed that this compound can inhibit SARS-CoV-2 replication in cell culture at various concentrations.[5]

Caption: Potential SARS-CoV-2 targets of this compound action.

Quantitative Data on Antiviral Activity

The following tables summarize the quantitative data from in-vitro studies assessing this compound's efficacy against non-HIV viruses.

Table 1: this compound Activity Against Herpesviruses

| Virus | Experimental System | Assay Type | Key Finding | Reported Efficacy (IC50 / % Inhibition) | Reference |

| Human Cytomegalovirus (HCMV) | In-vitro protein assay | Plasmid Cleavage Assay | Inhibits nuclease function of pUL89 terminase subunit | - | [1][4] |

| Human alphaherpesvirus 1 (HHV-1) | Cell Culture | Not Specified | Inhibits viral replication | - | [4] |

| Felid alphaherpesvirus 1 (FeHV-1) | CRFK Cells | Viral Yield Reduction Assay | Reduces production of infectious virus | ~3-log10 unit reduction in viral yield | [4] |

Table 2: this compound Activity Against SARS-CoV-2

| Virus Strain | Experimental System | Assay Type | This compound Concentration | % Inhibition | Reference |

| D614G | Vero E6 Cells | Pre-post treatment strategy | 25 µM | 43.3% | [5] |

| D614G | Vero E6 Cells | Pre-post treatment strategy | 12.5 µM | 39.9% | [5] |

| D614G | Vero E6 Cells | Pre-post treatment strategy | 6.3 µM | 38.2% | [5] |

| Wuhan-Hu-1, B.1.1.7, Omicron BA.2 | Vero E6 & A549-hACE2-TMPRSS2 | Inhibition Profiling | Not specified | Dose-dependent inhibition observed | [8] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

Protocol: In-vitro Antiviral Assay for SARS-CoV-2

-

Cell Line: Vero E6 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL), and maintained at 37°C in a 5% CO2 humidified incubator.

-

Virus Strain: SARS-CoV-2 D614G strain.

-

Experimental Procedure (Pre-post treatment):

-

Vero E6 cells are seeded in 96-well plates and incubated for 24 hours.

-

The culture medium is removed, and cells are infected with SARS-CoV-2 at a specified multiplicity of infection (MOI).

-

After a 1-hour adsorption period, the viral inoculum is removed.

-

Cells are then treated with fresh medium containing various concentrations of this compound (e.g., 6.3 µM, 12.5 µM, 25 µM).

-

The plates are incubated for 48-72 hours.

-

-

Quantification of Antiviral Activity:

-

After incubation, the cell supernatant is collected.

-

Viral RNA is extracted from the supernatant.

-

Quantitative reverse transcription PCR (RT-qPCR) is performed to quantify the viral load.

-

The percentage of viral inhibition is calculated by comparing the viral load in treated wells to that in untreated (control) wells.[5]

-

-

Cytotoxicity Assay: A parallel assay (e.g., MTT or CTG) is performed to measure the cytotoxicity of this compound at the tested concentrations to ensure that the observed antiviral effect is not due to cell death.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. longdom.org [longdom.org]

- 3. Scientists discover AIDS drug attacks herpes virus | News | CORDIS | European Commission [cordis.europa.eu]

- 4. The HIV Integrase Inhibitor this compound Inhibits Felid Alphaherpesvirus 1 Replication by Targeting both DNA Replication and Late Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in silico evaluation of antiretrovirals against SARS-CoV-2: A drug repurposing approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, Indinavir, Tipranavir, Dolutegravir, and Etravirine against main protease and RNA-dependent RNA polymerase of SARS-CoV-2: A molecular docking and drug repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Raltegravir: A Technical Guide to its Potential Applications in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: Raltegravir, an established antiretroviral agent, functions by inhibiting HIV-1 integrase, a crucial enzyme for viral replication.[1] Beyond its virological applications, emerging preclinical evidence and clinical observations suggest a potential role for this compound in oncology. This technical guide synthesizes the current research on this compound's repurposed applications in cancer, focusing on its distinct mechanisms of action against colorectal cancer and multiple myeloma. We detail its ability to inhibit the actin-bundling protein Fascin1, thereby impeding cancer cell migration, and its capacity to induce DNA damage-dependent apoptosis. This document provides an in-depth review of the experimental data, relevant clinical observations, and detailed protocols to facilitate further investigation into this compound as a potential anti-cancer therapeutic.

Introduction: Repurposing this compound for Oncology

Drug repurposing represents a strategic approach to accelerate the development of new cancer therapies by identifying novel applications for existing, approved drugs.[2][3] this compound (Isentress®), the first-in-class HIV integrase strand transfer inhibitor, has a well-documented safety profile and mechanism of action in the context of HIV treatment.[1][4] Its primary function is to block the covalent insertion of viral DNA into the host cell's genome, a critical step in the viral life cycle.[4]

Initial clinical trials of this compound raised concerns about a potential increase in cancer incidence, but subsequent, more extensive analyses and meta-analyses have not substantiated this risk, finding no significant difference in cancer rates compared to other antiretroviral regimens or placebo.[5][6] With safety concerns largely allayed, research has shifted towards exploring its potential direct anti-cancer effects, revealing promising, off-target activities relevant to oncology.

Preclinical Anti-Cancer Mechanisms of this compound

Preclinical studies have uncovered two primary mechanisms through which this compound may exert anti-cancer effects: inhibition of metastasis in colorectal cancer and induction of apoptosis in multiple myeloma.

Inhibition of Fascin1 and Anti-Metastatic Effects in Colorectal Cancer

Fascin1 is an actin-bundling protein that plays a critical role in forming cellular protrusions like filopodia and lamellipodia, which are essential for cell migration and invasion.[7] Its expression is low in normal epithelial tissues but often upregulated in various cancers, where it correlates with increased metastasis and poor prognosis.[7]

Through a virtual screening of 9,591 compounds, this compound was identified as a potential Fascin1 inhibitor.[7] Subsequent biophysical and cellular assays confirmed this interaction, demonstrating that this compound can directly bind to Fascin1, disrupt actin filament organization, and inhibit the formation of lamellipodia.[7][8] This action leads to a significant reduction in the migratory and invasive capabilities of colorectal cancer (CRC) cells in vitro and impairs metastasis in vivo.[7][8]

| Cell Line | Key Finding | Effect of this compound | Reference |

| HCT-116 | Overexpresses Fascin1 | Abolished protrusion of lamellipodia; significantly inhibited migration. | [7][8] |

| DLD-1 | Endogenous Fascin1 expression | Significantly inhibited migration and invasion. | [7][8] |

-

Cell Lines: Human colorectal adenocarcinoma cell lines HCT-116 and DLD-1 were utilized.[7][8]

-

Virtual Screening: A library of 9,591 compounds was screened to identify potential Fascin1 inhibitors.[7]

-

Biophysical Confirmation: Nuclear Magnetic Resonance (NMR) and Differential Scanning Fluorimetry (DSF) were performed to confirm the direct binding of this compound to recombinant Fascin1 protein.[7][8]

-

Actin Bundling Assessment: Transmission Electron Microscopy (TEM) was used to visualize the organization of actin structures in the presence or absence of this compound.[7][8]

-

Migration and Invasion Assays: Standard Boyden chamber or Transwell assays were conducted. Cells were seeded in the upper chamber, and migration/invasion towards a chemoattractant in the lower chamber was quantified after a set incubation period with this compound or control.

-

In Vivo Model: A zebrafish xenograft model was used to evaluate the anti-metastatic potential of this compound in a living organism.[7][8]

Induction of DNA Damage and Apoptosis in Multiple Myeloma

A separate line of research has implicated this compound as a pro-apoptotic agent in multiple myeloma (MM).[9] This study demonstrated that this compound treatment significantly decreases the viability of human MM cell lines while exhibiting minimal toxicity towards normal peripheral blood mononuclear cells (PBMCs).[9]

The proposed mechanism involves the accumulation of DNA damage and the alteration of DNA repair pathways.[9] Treatment with this compound led to increased levels of phosphorylated histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[9][10] This DNA damage appears to trigger apoptosis, as evidenced by the cleavage of PARP and changes in the expression of key apoptosis-related proteins like Bcl-2 and Beclin-1.[9][10] Furthermore, this compound was found to alter the mRNA expression of genes involved in V(D)J recombination and DNA repair, suggesting interference with the cell's ability to manage genomic stress.[9]

| Cell Line | Treatment Duration | Key Finding | Quantitative Data (p-value) | Reference |

| RPMI-8226 | 72 hours | Decreased cell viability, increased apoptosis and DNA damage. | p < .0001 (from 200 nM) | [9] |

| NCI H929 | 72 hours | Decreased cell viability, increased apoptosis and DNA damage. | p < .0001 (from 200 nM) | [9] |

| U266 | 72 hours | Decreased cell viability, increased apoptosis and DNA damage. | p < .01 (from 200 nM) | [9] |

| PBMCs | 72 hours | Minimum toxicity on cell viability. | Not specified | [9] |

-

Cell Lines: Human multiple myeloma cell lines (RPMI-8226, NCI H929, U266) and normal peripheral blood mononuclear cells (PBMCs) were used.[9]

-

Cell Viability Assay: An MTT assay was performed to measure cell metabolic activity, an indicator of cell viability, after culturing cells with various concentrations of this compound for 48 and 72 hours.[9]

-

Apoptosis Assay: Apoptosis was quantified using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.[9]

-

Western Blotting: Protein levels of cleaved PARP, Bcl-2, Beclin-1, and phosphorylated histone H2AX (γH2AX) were detected to assess apoptosis and DNA damage pathways.[9]

-

Gene Expression Analysis: Quantitative real-time PCR (qPCR) was used to analyze the mRNA levels of genes involved in V(D)J recombination and DNA repair.[9]

Clinical Observations and Safety in Cancer Patients

While preclinical data points to direct anti-cancer mechanisms, clinical data on this compound in oncology is primarily derived from its use in HIV-positive patients who also have cancer. This population presents a complex treatment challenge due to potential drug-drug interactions and overlapping toxicities between antiretroviral therapy (ART) and chemotherapy.

A significant retrospective analysis at the MD Anderson Cancer Center evaluated the safety and efficacy of different ART regimens in HIV-positive patients undergoing cancer treatment.[11][12] The findings positioned integrase inhibitors, specifically this compound, as a highly favorable option.[11][12]

Comparison of Antiretroviral Classes in HIV-Positive Cancer Patients

| Metric | This compound (Integrase Inhibitor) | NNRTIs | Protease Inhibitors | Reference |

| Antiretroviral Efficacy | 96% | 97% | 65% | [11] |

| Rate of Side Effects | 3% | 14% | 35% | [11] |

| Patient Mortality | 13% | 36% | 46% | [11] |

| Drug-Drug Interactions | Not significant | Not specified | Clinically relevant interactions seen | [11] |

The study concluded that this compound-based regimens had comparable efficacy to NNRTIs but a superior safety profile, making them an "antiretroviral of choice" in this patient population.[11]

Conclusion and Future Directions

The evidence presented in this guide indicates that this compound, an established HIV medication, possesses intriguing anti-cancer properties that warrant further investigation. Its potential is multifaceted, ranging from a favorable safety profile during concomitant chemotherapy in HIV-positive patients to direct, off-target anti-tumor activities.

Key takeaways include:

-

Anti-Metastatic Potential: this compound inhibits Fascin1, a key driver of metastasis, suggesting its potential use in preventing the spread of solid tumors like colorectal cancer.

-

Pro-Apoptotic Activity: this compound induces DNA damage and apoptosis in multiple myeloma cells, highlighting a potential therapeutic role in hematological malignancies.

-

Clinical Safety: In the complex setting of co-treatment for HIV and cancer, this compound demonstrates superior safety and tolerability compared to older antiretroviral classes.

Future research should focus on validating these preclinical findings in more advanced models and eventually in clinical trials for non-HIV cancer patients. Investigating this compound in combination with standard-of-care chemotherapies or targeted agents could reveal synergistic effects. The distinct mechanisms of action against different cancer types suggest that its application could be tailored based on the specific molecular drivers of a malignancy. Continued exploration of this compound's non-canonical activities could pave the way for its successful repurposing as a valuable agent in the oncologist's armamentarium.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Revitalizing Cancer Treatment: Exploring the Role of Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-Term Safety from the this compound Clinical Development Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Incidence of cancer and overall risk of mortality in individuals treated with this compound‐based and non‐this compound‐based combination antiretroviral therapy regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The FDA-Approved Antiviral this compound Inhibits Fascin1-Dependent Invasion of Colorectal Tumor Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HIV-1 integrase inhibitor this compound promotes DNA damage-induced apoptosis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound is a good choice for people with HIV undergoing cancer chemotherapy | aidsmap [aidsmap.com]

- 12. Integrase Inhibitors Best for HIV Patients With Cancer [medscape.com]

Cellular Uptake and Intracellular Distribution of Raltegravir: A Technical Guide

Abstract